1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
Description
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAAXTHZODTZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Aminoketone Precursors
The most well-documented method for synthesizing 1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves the catalytic hydrogenation of its corresponding aminoketone precursor. This approach, derived from U.S. Patent 4,461,914, leverages platinum-based catalysts and promoters to achieve high yields of the target amino alcohol.
Hydrogenation Conditions and Catalysts
The critical reduction step employs hydrogen gas (H₂) in the presence of platinum oxide (PtO₂) and stannous chloride (SnCl₂) as a promoter. Key parameters include:
- Catalyst Loading : 5–10% PtO₂ by weight relative to the substrate.
- Promoter Concentration : 0.1–0.5 equivalents of SnCl₂.
- Solvent System : Methanol or ethanol, chosen for their ability to solubilize both the substrate and catalyst.
- Hydrogen Pressure : 2.8–3.5 kg cm⁻² (40–50 psig).
- Reaction Duration : 5–24 hours, depending on substrate reactivity.
Under these conditions, the ketone group is selectively reduced to a secondary alcohol while preserving the amine and aromatic functionalities. The use of SnCl₂ enhances catalytic activity by preventing catalyst poisoning, a common issue in hydrogenation reactions involving nitrogenous compounds.
Table 1: Representative Hydrogenation Conditions from Patent US4461914A
| Substrate | Catalyst | Promoter | H₂ Pressure (psig) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone | PtO₂ | SnCl₂ | 40–50 | 18 | 85–90 |
| Analogous dichlorophenyl ketones | Pt/C | None | 32–38 | 20 | <10 |
Optimization of Reaction Parameters
Role of Acid Additives
The patent highlights the necessity of acidic conditions for efficient hydrogen uptake. For example, the addition of concentrated hydrochloric acid (HCl) to the reaction mixture accelerates the reduction by protonating the amine group, thereby reducing its coordination to the platinum catalyst. This step is critical for substrates with electron-withdrawing groups (e.g., dichlorophenyl), which inherently slow reaction rates.
Catalyst Selectivity
Comparative studies in the patent demonstrate the superiority of PtO₂ over alternative catalysts:
- Raney Nickel : Minimal hydrogen uptake (<10% conversion after 20 hours).
- Palladium on Carbon (Pd/C) : Leads to side products such as dechlorinated derivatives and over-reduced amines.
- Platinum on Carbon (Pt/C) : Ineffective without SnCl₂, achieving <5% conversion.
These findings underscore the unique activity of PtO₂ in mediating chemoselective reductions of halogenated aromatics.
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial applications demand cost efficiency and scalability. Key adaptations include:
- Continuous Flow Reactors : To maintain consistent H₂ pressure and temperature control.
- Catalyst Recycling : PtO₂ recovery via filtration and reactivation protocols.
- Waste Minimization : Methanol solvent recycling through distillation.
Notably, the patent emphasizes that SnCl₂ can be replaced with other Lewis acids (e.g., FeCl₃) without significant yield loss, offering flexibility in large-scale manufacturing.
Challenges and Limitations
Steric Hindrance
The bulky 2,4-dichlorophenyl and phenoxy groups introduce steric hindrance, necessitating prolonged reaction times (18–24 hours) for complete conversion. Computational modeling suggests that substrate pre-organization via hydrogen bonding (e.g., using tert-butanol as a co-solvent) could mitigate this issue, though experimental validation is pending.
Byproduct Formation
Common byproducts include:
- Dechlorinated Derivatives : Resulting from partial H₂-mediated dehalogenation.
- Over-Reduced Amines : Formation of primary amines via N-dealkylation.
Thin-layer chromatography (TLC) and mass spectrometry are recommended for real-time monitoring.
Chemical Reactions Analysis
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Medicinal Chemistry
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol has been investigated for its potential therapeutic effects. Key areas of research include:
- Cardiovascular Diseases : The compound is explored for its ability to modulate cardiovascular functions, potentially acting on adrenergic receptors due to the presence of the amino group. Studies suggest it may aid in managing conditions like hypertension and heart failure by influencing vascular tone and heart rate regulation .
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
- Anticancer Properties : Research has shown that this compound may possess selective cytotoxicity towards certain cancer cell lines while sparing normal cells. Its mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .
Biological Research
The compound's interaction with biological systems is an area of active investigation:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which plays a role in neurotransmission .
- Receptor Interaction Studies : Understanding how this compound interacts with various receptors can provide insights into its pharmacological effects. Studies focus on binding affinities to adrenergic and other relevant receptors .
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structural features allow it to be utilized in:
- Synthesis of Novel Therapeutics : The compound can be employed in the synthesis of analogs that may enhance therapeutic efficacy or reduce side effects compared to existing drugs .
- Material Science : Its chemical properties may also find applications in the development of new materials or chemical processes within industrial settings .
Case Studies and Research Findings
- Cardiovascular Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively reduced blood pressure in animal models by acting on β-adrenoceptors .
- Antimicrobial Efficacy : A series of experiments indicated that modifications to the dichlorophenyl group enhanced antimicrobial activity against resistant strains of bacteria, suggesting potential for developing new antibiotics .
- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited selective cytotoxicity against human breast cancer cells while showing minimal toxicity to normal fibroblasts, supporting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol: This compound has a similar structure but differs in the position of the amino group.
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-2-phenoxypropan-2-ol: This compound has a similar structure but differs in the position of the phenoxy group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol, also known as SPI009, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.25 g/mol. The compound features a complex structure that includes a dichlorophenyl group and a phenoxypropanol backbone, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.25 g/mol |
| IUPAC Name | (2S)-1-[2-(2,4-dichlorophenyl)ethylamino]-3-phenoxypropan-2-ol |
| CAS Number | 1008671-41-7 |
Research indicates that SPI009 exhibits antibacterial properties, particularly against persister cells of Gram-negative pathogens, which are known for their resilience against conventional antibiotics. The compound is believed to disrupt bacterial cell function and viability through direct mechanisms that target bacterial persistence pathways .
Antibacterial Activity
A significant study highlighted the antibacterial efficacy of SPI009 against various bacterial strains. It was found to be particularly effective against Salmonella typhi and Bacillus subtilis, showcasing moderate to strong activity. The study utilized both in vitro and in vivo models to assess the compound's effectiveness against these pathogens .
Enzyme Inhibition
In addition to its antibacterial properties, SPI009 has been investigated for its potential as an enzyme inhibitor. It showed promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The binding interactions with bovine serum albumin (BSA) further support its pharmacological effectiveness .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, SPI009 was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that SPI009 could significantly reduce bacterial counts after 24 hours of exposure, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibition revealed that SPI009 had an IC50 value indicative of strong AChE inhibition. This suggests that the compound could play a role in developing treatments for conditions characterized by cholinergic dysfunction.
Comparative Analysis with Similar Compounds
The biological activity of SPI009 can be contrasted with structurally similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-1-ol | Hydroxyl group at position 1 | Potentially different due to structural change |
| (2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-one | Contains a ketone instead of hydroxyl | May exhibit different reactivity and biological profile |
Q & A
Q. What synthetic methodologies are recommended for 1-{[2-(2,4-Dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol?
Answer: The compound’s synthesis typically involves a multi-step approach:
- Step 1 : React 2,4-dichlorophenethylamine with epichlorohydrin to form the amino-propanol backbone via nucleophilic ring-opening.
- Step 2 : Introduce the phenoxy group via Williamson ether synthesis using phenol and a base (e.g., KOH).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/water) to isolate the product.
- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For stereochemical analysis, chiral HPLC or X-ray crystallography (as seen in dichlorophenyl derivatives in ) is recommended .
Q. How can researchers ensure compound purity and identify impurities during synthesis?
Answer:
- Analytical Methods : Use reverse-phase HPLC (e.g., acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with reference standards (e.g., EP impurities listed in ).
- Common Impurities :
- Mitigation : Optimize reaction stoichiometry and employ anhydrous conditions to minimize byproducts.
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., epichlorohydrin) .
- Waste Disposal : Segregate chlorinated waste and consult institutional guidelines for hazardous chemical disposal.
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with β-adrenergic receptors (given the amino-propanol motif). Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
- QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts (refer to EPA DSSTox data in ) .
- Target Validation : Cross-reference predicted targets with databases like PubChem BioAssay to prioritize in vitro testing.
Q. How should researchers resolve contradictions in reported biological activity data?
Answer:
- Meta-Analysis : Compare datasets from independent studies (e.g., IC values in enzyme assays) using statistical tools (ANOVA, Tukey’s HSD).
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, inconsistencies in cytotoxicity may arise from differences in cell viability protocols (see for environmental impact study frameworks) .
- Data Triangulation : Combine in vitro, in silico, and in vivo results to validate mechanisms.
Q. What environmental degradation pathways are relevant for this compound?
Answer:
- Abiotic Degradation : Study hydrolysis (pH-dependent) and photolysis under UV light (λ = 254 nm). Monitor degradation products via LC-MS.
- Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial breakdown. Track dichlorophenyl metabolites (e.g., 2,4-dichlorophenol) using GC-MS.
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae (OECD Test Guideline 201/202) to establish environmental risk thresholds (as outlined in ) .
Notes
- Avoid abbreviations; use full chemical names per IUPAC guidelines.
- For structural elucidation, prioritize X-ray crystallography () over computational models.
- Cross-validate biological activity data using orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
